Cas no 71687-27-9 (4-Penten-1-one, 1-[2-(acetyloxy)-1-cyclohexen-1-yl]-)

4-Penten-1-one, 1-[2-(acetyloxy)-1-cyclohexen-1-yl]- structure
71687-27-9 structure
Product Name:4-Penten-1-one, 1-[2-(acetyloxy)-1-cyclohexen-1-yl]-
CAS No:71687-27-9
MF:C13H18O3
MW:222.280224323273
CID:545203
PubChem ID:12474520
Update Time:2025-04-19

4-Penten-1-one, 1-[2-(acetyloxy)-1-cyclohexen-1-yl]- Chemical and Physical Properties

Names and Identifiers

    • 4-Penten-1-one, 1-[2-(acetyloxy)-1-cyclohexen-1-yl]-
    • (2-pent-4-enoylcyclohexen-1-yl) acetate
    • DTXSID10499643
    • 2-(Pent-4-enoyl)cyclohex-1-en-1-yl acetate
    • 71687-27-9
    • Inchi: 1S/C13H18O3/c1-3-4-8-12(15)11-7-5-6-9-13(11)16-10(2)14/h3H,1,4-9H2,2H3
    • InChI Key: HKAHDVOPMIQEFO-UHFFFAOYSA-N
    • SMILES: O(C(C)=O)C1=C(C(CCC=C)=O)CCCC1

Computed Properties

  • Exact Mass: 222.12564
  • Monoisotopic Mass: 222.125594432g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 326
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • PSA: 43.37
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